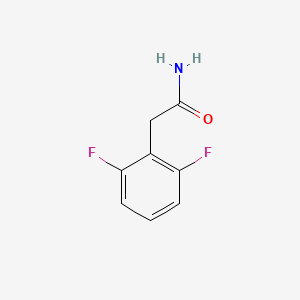

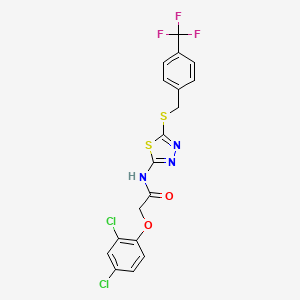

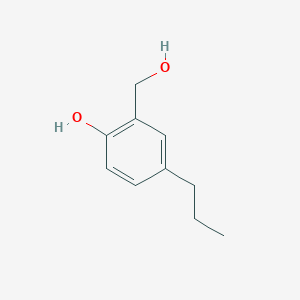

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, commonly known as Cbz-AZDPC, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to a class of compounds called azetidinones, which are known for their diverse biological activities. In

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Antidepressant and Nootropic Agents : N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, as part of the 2-azetidinone class, has been studied for its antidepressant and nootropic activities. Compounds in this class exhibited antidepressant and nootropic activities in a dose-dependent manner, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Thomas et al., 2016).

Novel Methods and Syntheses

- Ozone-mediated Cleavage : The use of ozone for selectively oxidizing the benzhydryl group in aziridines, related to N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, provides a new deprotection strategy in synthetic chemistry, demonstrating the versatility and applicability of these compounds in complex chemical syntheses (Patwardhan et al., 2005).

Biological and Pharmacological Activity

- Dopamine Antagonist : Studies on azetidine derivatives, including compounds structurally related to N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, have explored their potency as dopaminergic antagonists. Such studies are fundamental in understanding the therapeutic potential of these compounds in neuropsychiatric and neurodegenerative disorders (Metkar et al., 2013).

Applications in Organic Synthesis

- Ring-Expansion Reactions : The ability to undergo ring-expansion reactions is a significant aspect of N-benzhydryl derivatives in organic synthesis. Such reactions enable the creation of new and complex molecular structures, useful in the development of pharmaceuticals and materials science (Suraj & Swamy, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-18-11-12-19(26)24(18)17-13-23(14-17)21(27)22-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLDNAVGBGGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2857548.png)

![5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole](/img/structure/B2857549.png)

![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)

![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)

![5-Methoxy-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B2857562.png)